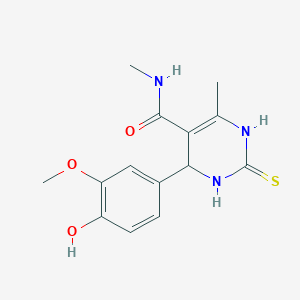

4-(4-hydroxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Descripción general

Descripción

The compound is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules like nucleotides. It also contains a methoxyphenol moiety, which is often associated with antioxidant activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The pyrimidine ring might undergo reactions like halogenation, alkylation, or nitrosation. The methoxyphenol group could be involved in oxidation-reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Computational methods could also provide estimates .Aplicaciones Científicas De Investigación

Anti-inflammatory and Antioxidant Studies

The methoxyphenyl component is structurally similar to curcumin, known for its anti-inflammatory and antioxidant properties . This compound could be synthesized and tested for its efficacy in reducing oxidative stress and inflammation in various disease models, potentially contributing to the development of new therapeutic agents.

Enzyme Inhibition Analysis

Compounds with a pyrimidinecarboxamide moiety have been associated with enzyme inhibition. This compound could be valuable in studying the inhibition of specific enzymes, such as NADPH oxidase, which is involved in reactive oxygen species production and is a target for treating inflammatory diseases and atherosclerosis .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 4-hydroxy-3-methoxyphenylacetonitrile, are phenolic glycosides . Phenolic glycosides are known to interact with a variety of biological targets, including enzymes, receptors, and transporters, which play crucial roles in various biological processes.

Mode of Action

Phenolic glycosides, which are structurally similar, are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor activation or inhibition, and modulation of transporter activity .

Biochemical Pathways

Phenolic glycosides are known to affect various biochemical pathways, including those involved in inflammation, oxidative stress, and metabolic processes .

Pharmacokinetics

A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that after oral administration, intact and conjugated hmpas were detected in the bloodstream within 15 minutes . HMPA and its conjugates were also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs .

Result of Action

A study on hmpa showed that it enhanced grip strength and inhibited protein catabolism induced by exhaustive exercise . Additionally, HMPA improved hepatic glucose and lipid metabolism, and inhibited muscular lipid metabolism and protein catabolism .

Propiedades

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-7-11(13(19)15-2)12(17-14(21)16-7)8-4-5-9(18)10(6-8)20-3/h4-6,12,18H,1-3H3,(H,15,19)(H2,16,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZRLXPTHGSFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B3989470.png)

![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B3989476.png)

![ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B3989492.png)

![allyl 2-[3-hydroxy-5-(2-methoxyphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989509.png)

![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B3989516.png)

![4-[(5-chloro-2-hydroxyphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3989519.png)

![(1S*,6R*)-9-[(1,3-benzodioxol-5-yloxy)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3989532.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B3989534.png)

![2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3989535.png)

![6-methyl-4-(1-pyrrolidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3989548.png)

![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B3989549.png)